Z-Gly-D-leu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

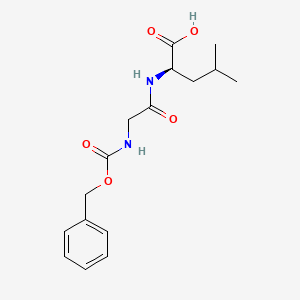

Z-Gly-D-leu-OH: , also known as (2R)-2-[(benzyloxycarbonyl)amino]acetylamino]-4-methylpentanoic acid, is a dipeptide compound. It is commonly used in peptide synthesis and has applications in various fields of scientific research. The compound is characterized by its molecular weight of 322.36 and a melting point range of 133-144°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-leu-OH typically involves the coupling of N-benzyloxycarbonyl-glycine (Z-Gly-OH) with D-leucine. The reaction is often carried out using coupling reagents such as propylphosphonic anhydride (T3P®) in an organic solvent like ethyl acetate. The reaction conditions are optimized to achieve high efficiency and minimal racemization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These systems utilize solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and subsequently cleaved to obtain the desired product. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production .

Análisis De Reacciones Químicas

Types of Reactions: Z-Gly-D-leu-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Building Block for Bioactive Peptides

Z-Gly-D-leu-OH is widely utilized as a building block in peptide synthesis. Its structural characteristics allow for the creation of bioactive peptides that can be applied in pharmaceuticals and nutraceuticals. The protecting Z group ensures that only the desired amino acid participates in peptide bond formation, facilitating the synthesis of specific sequences with defined stereochemistry .

Stereochemistry Studies

The presence of D-leucine in this compound makes it a valuable tool for studying stereochemistry's role in biological processes. By comparing its behavior with that of L-isomers, researchers can gain insights into enzyme interactions and ligand binding.

Drug Development

Therapeutic Applications

this compound plays a crucial role in designing peptide-based drugs. Its unique properties enhance drug stability and efficacy, making it suitable for developing therapeutics targeting various diseases, including cancer and metabolic disorders . The compound can serve as a precursor for novel D-peptide therapeutics, which are known for their increased resistance to proteolytic degradation compared to L-peptides.

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is employed to investigate protein interactions and enzyme activities. Its ability to probe substrate specificity allows researchers to determine enzyme stereospecificity, providing insights into enzymatic mechanisms and biological functions .

Case Studies

Several studies have highlighted the utility of this compound in understanding enzymatic reactions. For instance, it has been used to evaluate the catalytic efficiency of enzymes when interacting with synthetic peptide substrates, revealing critical information about enzyme-substrate interactions .

Cosmetic Formulations

Skin Benefits

this compound is incorporated into cosmetic products due to its potential skin benefits, such as promoting collagen production and improving skin elasticity. Its application in this field reflects a growing interest in utilizing peptides for enhancing cosmetic formulations .

Food Industry

Flavor Enhancement and Functional Ingredients

In the food industry, this compound is explored as a flavor enhancer or functional ingredient. Its incorporation can contribute to taste enhancement and nutritional value, highlighting its versatility beyond traditional applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for bioactive peptides; studies on stereochemistry |

| Drug Development | Precursor for D-peptide therapeutics; enhances drug stability |

| Biochemical Research | Investigates enzyme activity and protein interactions; evaluates substrate specificity |

| Cosmetic Formulations | Promotes collagen production; improves skin elasticity |

| Food Industry | Flavor enhancer; functional ingredient contributing to taste and nutritional value |

Mecanismo De Acción

The mechanism of action of Z-Gly-D-leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include peptide bond formation and hydrolysis, which are crucial for its biological activity.

Comparación Con Compuestos Similares

Z-Gly-OH: A simpler glycine derivative used in peptide synthesis.

Z-Gly-DL-Ala-OBzl: A glycine-derived peptide with similar applications.

Cbz-L-Met-Z-ΔPhe-OH: A self-assembling dipeptide hydrogel used in drug delivery.

Uniqueness: Z-Gly-D-leu-OH is unique due to its specific structure, which includes a D-leucine residue. This configuration imparts distinct properties, such as increased stability and resistance to enzymatic degradation, making it valuable for various research and industrial applications .

Actividad Biológica

Z-Gly-D-Leu-OH, a dipeptide composed of glycine and D-leucine, has garnered attention for its unique stereochemical properties and potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzyloxycarbonyl (Z) group protecting the amino group of glycine, allowing for selective peptide bond formation. The D-leucine component distinguishes it from its L-isomer, influencing its interaction with biological systems and enzymes. The synthesis typically employs solid-phase peptide synthesis or solution-phase methods, which facilitate the incorporation of D-amino acids into peptides.

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Glycine + D-Leucine | D-amino acid enhances stability against proteolytic degradation. |

| Z-Gly-L-Leucine | Glycine + L-Leucine | Natural L-enantiomer; may exhibit different biological activities. |

| Z-Ala-D-Leucine | Alanine + D-Leucine | Variation influences biochemical properties. |

Stereochemistry and Enzyme Interactions

The presence of D-leucine in this compound allows researchers to investigate the importance of stereochemistry in enzyme interactions. Many enzymes exhibit stereospecificity, preferring substrates with specific configurations (L or D). Studies indicate that this compound can serve as a substrate to probe this specificity, revealing insights into enzyme mechanisms and substrate recognition patterns.

Therapeutic Potential

Dipeptides like this compound are being explored for their therapeutic potential due to their stability against proteases. This stability makes them promising candidates for drug development, particularly in creating D-peptide therapeutics that may offer advantages over traditional L-peptides. Research suggests that modifying this compound could yield novel compounds with enhanced functional properties.

Case Studies and Research Findings

- Oxidative Stress Protection : A study on d-leucine (related to this compound) demonstrated its ability to protect oocytes from oxidative stress induced by psychological factors in mice. The compound increased the expression of antioxidant proteins such as HO-1 and SOD2, highlighting its potential role in reducing oxidative damage .

- Metabolic Effects : Research involving glycine-based compounds indicated that they could ameliorate conditions like non-alcoholic fatty liver disease (NAFLD) by modulating lipid metabolism and reducing inflammation. While not directly tested on this compound, these findings suggest that glycine derivatives may have beneficial metabolic effects that warrant further investigation .

- Stereospecificity in Enzymatic Reactions : Experiments using this compound have shown that certain enzymes do not cleave the Glycine-D-Leucine bond, indicating a preference for L-amino acids. This property can be exploited to better understand enzyme mechanisms and the role of amino acid stereochemistry in biological processes.

Propiedades

IUPAC Name |

(2R)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLFGAIRAUOCS-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.